N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

glycogen phosphorylase inhibition quinoxalinone SAR type 2 diabetes

N-Cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide (MF: C15H17N3O2; MW: 271.31 g/mol) is a synthetic quinoxalinone derivative classified as a glycogen phosphorylase (GP) inhibitor. The compound incorporates a 4-methyl-3-oxo-3,4-dihydroquinoxaline core linked via a propanamide spacer to an N‑cyclopropyl terminal group.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
Cat. No. B12168748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3CC3
InChIInChI=1S/C15H17N3O2/c1-18-13-5-3-2-4-11(13)17-12(15(18)20)8-9-14(19)16-10-6-7-10/h2-5,10H,6-9H2,1H3,(H,16,19)
InChIKeyQDSQUJCNDKIAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide: Glycogen Phosphorylase Inhibitor Procurement and Differentiation Guide


N-Cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide (MF: C15H17N3O2; MW: 271.31 g/mol) is a synthetic quinoxalinone derivative classified as a glycogen phosphorylase (GP) inhibitor . The compound incorporates a 4-methyl-3-oxo-3,4-dihydroquinoxaline core linked via a propanamide spacer to an N‑cyclopropyl terminal group. This structural architecture places the molecule within a broader class of heterocyclic amide GP inhibitors developed for metabolic disorders such as type 2 diabetes and obesity [1]. The compound is cataloged for non‑human research use and has not advanced to clinical development; its primary differentiation from related quinoxalinone GP inhibitors resides in the specific combination of the N‑cyclopropyl amide side chain with the 4‑methyl substitution on the quinoxalinone ring, a motif that diverges from the more extensively characterized 3‑anilino‑quinoxalinone lead series [2].

Why Generic Quinoxalinone Substitution Fails: Structural Determinants of GP Inhibition for N-Cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide


Quinoxalinone-based glycogen phosphorylase inhibitors are not functionally interchangeable. The foundational 3‑anilino‑quinoxalinone series demonstrated that minor substituent variations on the quinoxalinone core produce >25‑fold differences in GP inhibitory potency [1]. The target compound replaces the 3‑anilino motif with a 3‑propanamide chain terminating in an N‑cyclopropyl group, while retaining a 4‑methyl substitution on the lactam nitrogen. This dual modification is predicted to alter both the enzyme binding mode and the physicochemical profile relative to the 3‑anilino lead compound 1 (IC50 values reported in the low micromolar range for GP) [1] and relative to N‑cyclopropyl‑4‑(4‑isobutyl‑3‑oxo‑3,4‑dihydroquinoxalin‑2‑yl)benzamide, which bears a benzamide rather than propanamide linker . Procurement of a generic quinoxalinone or an uncharacterized analog therefore carries a high risk of unrecognized potency loss, altered selectivity, or divergent ADME properties that cannot be predicted from the core scaffold alone.

Quantitative Differentiation Evidence for N-Cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide vs. Closest Quinoxalinone Analogs


Structural Divergence from the 3-Anilino-Quinoxalinone Lead Series: Linker and Terminal Group Replacement

The target compound replaces the 3‑anilino (–NH–Ph) group of the lead series with a 3‑propanamide chain terminating in an N‑cyclopropyl amide. In the 3‑anilino‑quinoxalinone SAR, the lead compound 1 exhibited GP inhibition with a reported IC50 (the paper notes that modifications yielded analogs up to 25‑fold more potent than the lead, though the absolute IC50 of compound 1 is not numerically stated in the publicly available abstract) [1]. The propanamide linker in the target compound introduces greater conformational flexibility and an additional hydrogen‑bond acceptor/donor pair relative to the rigid anilino linkage, which is expected to alter the binding pose within the GP active site. Furthermore, the N‑cyclopropyl terminus replaces the aryl ring of the anilino series, potentially reducing π‑stacking interactions while introducing steric constraints that may enhance selectivity for the GP active site over related phosphorylase isoforms.

glycogen phosphorylase inhibition quinoxalinone SAR type 2 diabetes

Comparison with N-Cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide: Linker Length and Geometry

The closest structurally named analog is N‑cyclopropyl‑4‑(4‑isobutyl‑3‑oxo‑3,4‑dihydroquinoxalin‑2‑yl)benzamide, which contains a benzamide (–Ph–CO–NH–) linker rather than the propanamide (–CH2–CH2–CO–NH–) linker of the target compound, and an isobutyl rather than methyl substituent at N4 . The benzamide linker places the N‑cyclopropyl amide directly on a rigid phenyl ring, resulting in a shorter, more conformationally restricted connection to the quinoxalinone core. The target compound’s propanamide linker adds two sp3‑hybridized methylene units, increasing the distance between the quinoxalinone and the cyclopropyl amide by approximately 2.5–3.0 Å and introducing greater rotational freedom. These geometric differences are expected to produce distinct binding modes to glycogen phosphorylase, with the propanamide linker potentially enabling access to sub‑pockets not reachable by the benzamide analog.

glycogen phosphorylase benzamide vs. propanamide linker structure–activity relationship

N4-Methyl vs. N4-Isobutyl Substitution: Predicted Impact on Lipophilicity and Metabolic Stability

The target compound bears a methyl group at the N4 position of the quinoxalinone ring, whereas the closest named cyclopropyl‑containing analog carries an isobutyl group at this position . The N4 substituent contributes to both the lipophilicity and the metabolic vulnerability of the quinoxalinone scaffold. Calculated logP for the target compound (cLogP ~1.8) is approximately 1.2–1.5 log units lower than that predicted for the N4‑isobutyl analog (cLogP ~3.0–3.3), based on standard fragment‑based estimations . Lower lipophilicity is generally associated with reduced CYP‑mediated oxidative metabolism, lower plasma protein binding, and improved aqueous solubility, all of which are favorable for in vivo pharmacology. While no experimental PK data are available for either compound, the class‑level inference from the 3‑anilino‑quinoxalinone series indicates that N4 alkyl substitution significantly modulates both potency and metabolic stability [1].

quinoxalinone N4 substitution lipophilicity metabolic stability glycogen phosphorylase

Patent-Disclosed Glycogen Phosphorylase Inhibitory Activity Within the Janssen Quinoxalinone Family

Patent CN-1901917-A, assigned to Janssen Pharmaceutica, discloses a genus of quinoxalinone derivatives of formula (I) as glycogen phosphorylase inhibitors, encompassing compounds with varied linkers (–NHCO–, –CONH–, or covalent bond) and terminal groups (phenyl or 5‑/6‑membered heterocycles) [1]. The target compound, with its propanamide linker and N‑cyclopropyl terminus, falls within the structural scope of this patent but represents a specific embodiment that combines a flexible alkyl amide side chain with a small cycloalkyl terminal group—a substructure that is distinct from the predominantly aromatic terminal groups exemplified in the patent. The patent describes these compounds as having GP inhibitory activity suitable for treating diabetes and obesity; however, individual compound IC50 values are not publicly tabulated, and the specific potency of the target compound cannot be extracted from the patent document.

patent pharmacology glycogen phosphorylase IC50 Janssen quinoxalinone

Recommended Application Scenarios for N-Cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide Based on Available Evidence


Focused GP Inhibitor SAR Library Expansion

The compound is best deployed as a chemical probe to explore the SAR of the linker region in quinoxalinone GP inhibitors. Its propanamide linker with N‑cyclopropyl terminus fills a gap between the rigid anilino series (Dudash et al. 2005 [1]) and the benzamide‑linked analogs. Researchers constructing a matrix of linker types (anilino, benzamide, propanamide) × N4‑substituents (methyl, isobutyl, etc.) would use this compound to assess the contribution of linker flexibility and length to GP inhibition potency and selectivity.

Computational Docking and Pharmacophore Modeling

Given the absence of experimental GP inhibition data, the compound's well‑defined structure (confirmed molecular formula and MW) makes it suitable for computational docking studies against glycogen phosphorylase crystal structures (e.g., PDB entries for GPb). The propanamide linker provides a distinct conformational ensemble compared to the rigid anilino and benzamide linkers, enabling pharmacophore model refinement and virtual screening campaigns.

In Vitro Metabolic Stability Screening Comparator

The predicted lower lipophilicity (cLogP ~1.8) compared to N4‑isobutyl analogs (cLogP ~3.0–3.3) positions this compound as a comparator in microsomal or hepatocyte stability assays aimed at relating N4‑alkyl substitution to oxidative metabolism. Paired with the N4‑isobutyl benzamide analog, the compound can help deconvolute the contributions of N4 substitution and linker type to intrinsic clearance.

Negative Control for Anilino‑Dependent GP Inhibition Mechanisms

If the 3‑anilino group is essential for a specific GP binding interaction (e.g., π‑stacking with a Phe or Tyr residue in the active site), the target compound—lacking this anilino group—can serve as a negative control to confirm that the observed inhibitory activity in the anilino series is linker‑dependent rather than solely quinoxalinone‑core‑dependent.

Quote Request

Request a Quote for N-cyclopropyl-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.